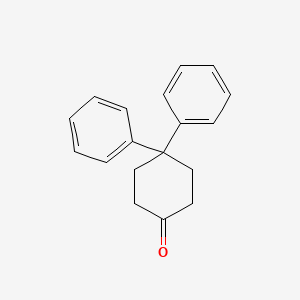

4,4-Diphenylcyclohexanone

Descripción

Propiedades

IUPAC Name |

4,4-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPHZZUBQAASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196461 | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-68-1 | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diphenylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4,4 Diphenylcyclohexanone

Nucleophilic and Electrophilic Reactions of the Carbonyl Group

The reactivity of 4,4-Diphenylcyclohexanone is largely dictated by its carbonyl group (C=O). This functional group is characterized by a significant polarization of the carbon-oxygen double bond due to oxygen's higher electronegativity. This polarity renders the carbonyl carbon electron-deficient and thus electrophilic, making it a prime target for attack by nucleophiles. pharmaguideline.comlibretexts.org Conversely, the carbonyl oxygen possesses lone pairs of electrons and a partial negative charge, allowing it to act as a nucleophile or a base, particularly by accepting a proton from an acid. youtube.comslideshare.net

In a typical nucleophilic addition reaction, an electron-rich species (the nucleophile) attacks the electrophilic carbonyl carbon. libretexts.org This attack breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. pharmaguideline.com Subsequent protonation of this intermediate yields an alcohol derivative. pharmaguideline.com The reactivity of the carbonyl group can be enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. pharmaguideline.comlibretexts.org For this compound, this general reactivity pattern holds true, allowing it to participate in a wide array of addition reactions characteristic of ketones.

| Reaction Type | Attacking Species | Site of Attack on Carbonyl | Initial Product |

| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, organolithium) | Carbon | Tetrahedral Alkoxide Intermediate |

| Electrophilic Addition | Electrophile (e.g., H+) | Oxygen | Protonated Carbonyl |

Alpha-Halogenation and Subsequent Rearrangement Reactions

The carbon atoms adjacent to the carbonyl group, known as α-carbons, in this compound are reactive due to the electron-withdrawing nature of the carbonyl group. The hydrogens attached to these carbons (α-hydrogens) are acidic and can be removed by a base to form an enolate ion or, under acidic conditions, can lead to the formation of an enol. pressbooks.publibretexts.org This enol or enolate intermediate is nucleophilic and can react with electrophiles, such as halogens (Cl₂, Br₂, I₂), leading to the substitution of an α-hydrogen with a halogen atom. libretexts.orgyoutube.com

The conditions of the reaction (acidic or basic) determine the outcome of the halogenation.

Acid-Catalyzed Halogenation : In the presence of an acid, the ketone is converted to its enol form. This enol then reacts with the halogen. Typically, this method leads to the substitution of a single α-hydrogen, as the introduction of an electron-withdrawing halogen atom deactivates the product towards further protonation and enolization. pressbooks.pubyoutube.com

Base-Promoted Halogenation : Under basic conditions, an enolate ion is formed, which then attacks the halogen. The resulting α-halo ketone is more acidic than the starting ketone due to the inductive effect of the halogen. This increased acidity facilitates the removal of subsequent α-hydrogens, often leading to polyhalogenation if excess halogen is present. pressbooks.publibretexts.org

For this compound, halogenation will occur at the C2 and C6 positions, leading to the formation of α-halo-4,4-diphenylcyclohexanone derivatives.

The Favorskii Rearrangement of α-Halo-4,4-Diphenylcyclohexanone Derivatives

The α-halo derivatives of this compound are key substrates for the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base (such as a hydroxide (B78521) or alkoxide) to yield a carboxylic acid derivative. wikipedia.orgpurechemistry.org In the case of cyclic α-halo ketones like the derivatives of this compound, the rearrangement results in a characteristic ring contraction. wikipedia.orgnrochemistry.comslideshare.net For example, the reaction of an α-halo-4,4-diphenylcyclohexanone with a base would produce a derivative of 3,3-diphenylcyclopentanecarboxylic acid. ddugu.ac.in The base used determines the final product: hydroxide leads to a carboxylic acid, while alkoxides yield esters and amines produce amides. wikipedia.orgddugu.ac.in

Mechanistic Investigations of Cyclopropanone (B1606653) and Semi-Benzylic Pathways

Two primary mechanisms are generally accepted for the Favorskii rearrangement. ddugu.ac.in

The Cyclopropanone Mechanism : This is the more common pathway for α-halo ketones with an available α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl group). The mechanism begins with the base abstracting an α'-hydrogen to form an enolate. wikipedia.orgpurechemistry.org This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide ion and forming a bicyclic cyclopropanone intermediate. wikipedia.orgddugu.ac.in The highly strained cyclopropanone is then attacked by the nucleophilic base (e.g., hydroxide). The ring opens in a way that forms the more stable carbanion, which is subsequently protonated to give the final ring-contracted product. wikipedia.orgddugu.ac.in For α-halo-4,4-diphenylcyclohexanone, this would involve the formation of a diphenyl-substituted bicyclo[4.1.0]heptan-2-one intermediate.

The Semi-Benzylic Mechanism : When the α-halo ketone lacks enolizable α'-hydrogens, an alternative pathway known as the semi-benzylic or pseudo-Favorskii rearrangement can occur. wikipedia.org In this mechanism, the nucleophilic base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate where the neighboring carbon migrates and displaces the halide. wikipedia.org While the cyclopropanone mechanism is more likely for α-halo-4,4-diphenylcyclohexanone due to the presence of α'-hydrogens, the specific reaction conditions and substrate structure can influence the operative pathway.

Enamine Chemistry of this compound

This compound can react with a secondary amine (such as pyrrolidine, piperidine, or morpholine) under acid catalysis to form an enamine. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The resulting enamine is a neutral, versatile nucleophile, with significant electron density on the α-carbon, as depicted by its resonance structures. masterorganicchemistry.com This nucleophilicity makes enamines useful synthetic equivalents to enolates, but they are generally less reactive and can offer advantages in controlling certain reactions. libretexts.orgyoutube.com

Reactions with α,β-Unsaturated Acid Chlorides

The enamine derived from this compound can serve as a potent nucleophile in reactions with electrophiles like α,β-unsaturated acid chlorides. This type of reaction, a variation of the Stork enamine acylation, involves the nucleophilic attack of the enamine's α-carbon on the electrophilic carbonyl carbon of the acid chloride. libretexts.org This initial acylation is followed by the elimination of the chloride leaving group, forming an intermediate that can undergo further transformations. youtube.com Subsequent hydrolysis of the resulting iminium ion with aqueous acid regenerates the ketone functionality. masterorganicchemistry.comlibretexts.org These reactions can lead to the formation of complex polycyclic structures. For instance, reactions between enamines of 4,4-disubstituted cyclohexanones and α,β-unsaturated acid chlorides have been shown to produce adamantane (B196018) derivatives through a series of cyclization and rearrangement steps. rsc.org

Steric Effects on Cyclization and Hydrolysis Products

The presence of two bulky phenyl groups at the C4 position of the cyclohexanone (B45756) ring exerts significant steric hindrance. This steric bulk can influence the formation of the enamine itself and will play a crucial role in directing the stereochemical outcome of subsequent reactions. In the reaction with α,β-unsaturated acid chlorides, the steric hindrance from the gem-diphenyl groups can affect the approach of the electrophile and influence the stereochemistry of the transition states in any subsequent cyclization or rearrangement steps, such as purechemistry.orgpurechemistry.org sigmatropic rearrangements that have been observed in similar systems. rsc.org This can lead to a preference for the formation of one stereoisomer over others in the final product. rsc.org The steric environment around the intermediate iminium salt can also impact the final hydrolysis step, potentially affecting the rate and efficiency of the conversion back to the ketone.

Intermolecular Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. While specific examples detailing intermolecular C-C bond forming reactions directly on the this compound scaffold are not extensively documented in readily available literature, the principles of cyclohexanone reactivity can be applied. Generally, such reactions on cyclohexanone systems proceed via the enolate or enamine derivatives, which act as nucleophiles.

Transition metal-catalyzed reactions, in particular, offer efficient methods for forging carbon-carbon bonds. Palladium complexes are versatile catalysts for such transformations due to their ability to facilitate cross-coupling reactions. These processes often involve the generation of a palladium(II) intermediate through oxidative addition, which can then undergo transmetalation and reductive elimination to form the new C-C bond. The development of methods for the direct activation of C-H bonds has further expanded the scope of these reactions, providing more atom-economical routes to functionalized molecules.

Palladium-Catalyzed Functionalizations

Palladium catalysis has become a powerful tool for the functionalization of otherwise unreactive C-H bonds, allowing for the introduction of new functional groups with high selectivity.

β-C-H Functionalization Strategies

The selective functionalization of C(sp³)–H bonds, such as those at the β-position of this compound, represents a significant challenge in synthetic chemistry. Palladium-catalyzed C–H activation strategies often employ directing groups to achieve site-selectivity. For cyclic ketones, the carbonyl group itself can serve as a weak directing element, or a suitable directing group can be installed temporarily.

While the direct β-C-H functionalization of this compound is a specialized area, the broader field of palladium-catalyzed C(sp³)–H activation provides a conceptual framework. These reactions typically involve the formation of a palladacycle intermediate, which then reacts with a coupling partner to form the desired product. The development of these strategies is crucial for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized substrates.

Exploration of Catalytic Cycles and Reaction Mechanisms

The mechanism of palladium-catalyzed C-H functionalization is multifaceted and depends on the specific reaction conditions and substrates. A common catalytic cycle involves a Pd(II) active species. The key steps typically include:

C-H Activation: The palladium catalyst coordinates to the substrate and cleaves a C-H bond to form a cyclometalated intermediate. This is often the rate-determining step.

Oxidative Addition/Transmetalation: The resulting palladacycle can then react with a coupling partner. In a Pd(II)/Pd(IV) cycle, an oxidant adds to the palladium center. Alternatively, in a Pd(II)/Pd(0) cycle, a transmetalation step with an organometallic reagent can occur.

Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond and regeneration of the active palladium catalyst.

Different catalytic manifolds, such as Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles, have been proposed and studied for various C-H activation reactions. nih.gov The choice of ligands, oxidants, and reaction conditions plays a critical role in determining the operative pathway and the outcome of the reaction.

Dehydrohalogenation Reactions

Dehydrobromination of Halogenated this compound Analogues

The dehydrobromination of halogenated derivatives of this compound provides a route to the corresponding unsaturated compounds, which are valuable synthetic intermediates. A study on the dehydrobromination of cis-2,6-dibromo-4,4-diphenylcyclohexanone has provided insights into this transformation. acs.org

The reaction of cis-2,6-dibromo-4,4-diphenylcyclohexanone with various bases leads to different products depending on the reaction conditions. For instance, treatment with lithium carbonate in dimethylformamide results in the formation of 2-bromo-4,4-diphenyl-2-cyclohexen-1-one. This reaction proceeds through an elimination mechanism where a proton is abstracted from the C-3 position and a bromide ion is expelled from the C-2 position.

The table below summarizes the product obtained from the dehydrobromination of a halogenated this compound analogue.

| Starting Material | Reagent and Conditions | Product |

| cis-2,6-Dibromo-4,4-diphenylcyclohexanone | Li₂CO₃, DMF | 2-Bromo-4,4-diphenyl-2-cyclohexen-1-one |

Table 1: Dehydrobromination of a this compound Analogue.

Further studies on related systems, such as bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate, have shown that dehydrobromination can sometimes be accompanied by other transformations like demethoxycarbonylation to yield phenolic compounds. rsc.org

Derivatives and Their Functional Exploration

Synthesis of Substituted 4,4-Diphenylcyclohexanone Derivatives

The this compound core can be readily functionalized to introduce various substituents, leading to derivatives with modified reactivity and potential applications.

Halogenated Derivatives and their Reactivity

The introduction of halogen atoms, particularly at the α-position to the carbonyl group, is a common strategy to enhance the reactivity of ketones. The α-halogenation of ketones can be achieved under either acidic or basic conditions. libretexts.org In acidic media, the reaction proceeds through an enol intermediate, typically resulting in mono-halogenation. libretexts.orgpressbooks.pub Conversely, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.publibretexts.org

While specific literature detailing the α-halogenation of this compound is not abundant, the general principles of ketone halogenation are applicable. The reactivity of the resulting α-halo-4,4-diphenylcyclohexanone would be significantly enhanced towards nucleophilic substitution and elimination reactions, making it a valuable intermediate for further synthetic transformations. The presence of the halogen atom activates the α-carbon for attack by a wide range of nucleophiles. nih.gov

Amino-Substituted Cyclohexanamine Derivatives

The introduction of an amino group to the cyclohexanone (B45756) ring can be achieved through various synthetic strategies, including reductive amination. Reductive amination involves the reaction of the ketone with an amine in the presence of a reducing agent to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is widely used for the synthesis of a variety of amines. wikipedia.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.com

A class of 4-amino-4-arylcyclohexanones has been synthesized and investigated. google.com The synthesis of these compounds can provide insights into the potential pathways for creating amino-substituted derivatives of this compound.

Synthesis of Cyclohexenone Derivatives from this compound Precursors

The cyclohexanone ring can be converted into a cyclohexenone, a key structural motif in many natural products and synthetic compounds.

NaOH-Catalyzed Addition-Ring Closure Reactions

The Robinson annulation is a powerful method for the formation of six-membered rings and the synthesis of cyclohexenones. wikipedia.orgmasterorganicchemistry.comjk-sci.com This reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While a classic synthetic strategy, the direct application of the Robinson annulation to a sterically hindered ketone like this compound would need to be carefully considered.

Formation of Annelated Heterocycles

The this compound framework can serve as a starting point for the synthesis of fused, or annelated, heterocyclic systems. One common approach involves the construction of a heterocyclic ring onto the existing cyclohexanone core. Spiro heterocycles, where one carbon atom is common to two rings, represent another important class of derivatives. The synthesis of spiro heterocycles can be achieved through various methods, including multi-component reactions and cycloadditions. semanticscholar.orgrsc.orgnih.gov

Functional Group Interconversions on the Cyclohexanone Core

The carbonyl group of this compound is a key site for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

One of the most fundamental transformations is the reduction of the ketone to the corresponding alcohol, 4,4-diphenylcyclohexanol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

The carbonyl group can also be converted into an oxime through reaction with hydroxylamine. wikipedia.org Cyclohexanone oximes are important intermediates, for example, in the Beckmann rearrangement to form lactams. wikipedia.org The conversion of cyclohexenone oximes to primary anilines has also been reported. nih.gov

Another important reaction is the Wittig olefination, which converts the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgwikipedia.orgpressbooks.publumenlearning.comlibretexts.org This reaction involves the use of a phosphonium (B103445) ylide and is a versatile method for the synthesis of alkenes with a defined substitution pattern. wikipedia.org

Table 1: Summary of Potential Derivatives and Synthetic Methods

| Derivative Class | Synthetic Method | Key Reagents/Conditions |

| Halogenated Derivatives | α-Halogenation | Halogen (Cl₂, Br₂, I₂), Acid or Base Catalyst |

| Amino-Substituted Derivatives | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) |

| Cyclohexenone Derivatives | Robinson Annulation | α,β-Unsaturated Ketone, Base |

| Annelated Heterocycles | Cyclization Reactions | Various, depending on the desired heterocycle |

| Spiro Heterocycles | Multi-component Reactions | Isocyanides, etc. |

| Alcohols | Reduction | NaBH₄, LiAlH₄ |

| Oximes | Oximation | Hydroxylamine (NH₂OH) |

| Alkenes | Wittig Reaction | Phosphonium Ylide |

Spectroscopic and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation (General applicability)

The determination of the precise chemical structure of an organic compound, a process known as structural elucidation, relies heavily on a combination of spectroscopic methods. onlineorganicchemistrytutor.com These techniques provide complementary pieces of information that, when pieced together, reveal the molecular architecture. The primary methods employed for compounds like 4,4-Diphenylcyclohexanone include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). maricopa.edumit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the bonding arrangement of a molecule in solution. maricopa.eduresearchgate.netjchps.com It is based on the interaction of atomic nuclei with an external magnetic field. jchps.com

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. jchps.com

¹³C NMR furnishes information about the carbon skeleton of the molecule. onlineorganicchemistrytutor.com For organic molecules with a higher carbon-to-hydrogen ratio, ¹³C NMR is particularly informative. onlineorganicchemistrytutor.com

2D NMR techniques , such as COSY and HSQC, can establish connectivity between protons and carbons, further clarifying the molecular structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. maricopa.eduresearchgate.net The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups (e.g., C=O, C-H, C-C) absorb at characteristic frequencies, allowing for their identification.

Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. maricopa.eduresearchgate.net It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of atoms and the bond lengths and angles between them. wikipedia.orglibretexts.org This technique is invaluable for confirming the stereochemistry and conformational preferences of cyclic molecules. nih.gov

The combined application of these techniques provides a comprehensive picture of a molecule's identity and structure. onlineorganicchemistrytutor.comresearchgate.net

Conformational Studies of the Cyclohexane (B81311) Ring in this compound

The cyclohexane ring is not planar and typically adopts a "chair" conformation to minimize angular and torsional strain. However, substituents on the ring can induce significant distortions from this ideal geometry. In the case of this compound, the two bulky phenyl groups at the C4 position exert a profound influence on the ring's conformation.

A seminal study combined X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to compare the molecule's structure in both the solid and liquid phases. This comparative analysis revealed that the distortions predicted for the molecule in solution are also present in the solid state.

The research concluded that this compound adopts a flattened chair conformation. This means the chair structure is less puckered than an ideal cyclohexane chair. Specifically, the analysis of NMR data excluded both a perfect chair and a more puckered chair conformation, pointing towards a flattened or flexible form. The crystal structure data confirmed this, identifying the flattened chair as the correct geometry and ruling out more flexible forms. The consistency of the infrared (IR) spectrum in various states (Nujol mull, KBr pellet, chloroform, carbon disulfide, and as a solid film) further supports the similarity of the conformation in both liquid and solid phases.

| Conformational Data for this compound | |

| Technique Used | X-ray Crystallography, NMR Spectroscopy, IR Spectroscopy |

| Phase Studied | Solid and Liquid |

| Observed Conformation | Flattened Chair |

| Key Finding | The conformation is similar in both the solid and liquid states, indicating that the steric influence of the phenyl groups is the dominant factor in determining the ring's shape. |

Analysis of Molecular Geometry and Steric Hindrance

The molecular geometry of this compound is characterized by specific deviations from an idealized cyclohexane ring due to the presence of the carbonyl group and the two phenyl substituents. X-ray crystallography has provided precise measurements of bond angles within the cyclohexanone (B45756) ring.

One key feature is the enlarged C(6)-C(1)-C(2) angle at the carbonyl group. This widening is a common feature in cyclohexanones. To compensate for this, the C(3)-C(4)-C(5) angle at the opposite end of the ring is reduced. In this compound, this angle is reported to be 105.9°.

Steric hindrance refers to the repulsive forces that arise when atoms are forced closer together than their van der Waals radii allow. In this compound, the two large phenyl groups at the C4 position create significant steric bulk. This steric hindrance is a primary driver for the adoption of the flattened chair conformation. The molecule adjusts its geometry to minimize the unfavorable steric interactions between the phenyl groups and the rest of the ring.

The geometry can be described as a chair that is flattened around the C(2)-C(1)-C(6) segment (containing the carbonyl group) and also slightly flattened at the C(3)-C(4)-C(5) segment. Despite the internal angle compression at C4, the external angle between the two phenyl substituents is normal, suggesting the absence of a significant "geminal effect" where substituents on the same carbon atom repel each other to widen the angle between them.

| Selected Bond Angles in this compound | |

| Angle | Value (degrees) |

| C(3)-C(4)-C(5) | 105.9° |

| Reference Value (Ideal Tetrahedral) | 109.5° |

This table highlights the compression of the bond angle at the carbon atom bearing the two phenyl groups, a direct consequence of the electronic and steric demands of the rest of the ring structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. wikipedia.org By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. aps.org

For 4,4-Diphenylcyclohexanone, a key area of study would be the mechanism of nucleophilic addition to its carbonyl group, a fundamental reaction for ketones. masterorganicchemistry.comlibretexts.org Quantum chemical calculations can model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl carbon. The process involves locating the transition state structure, which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate.

A hypothetical two-step mechanism for the addition of a nucleophile (Nu⁻) followed by protonation could be investigated as follows:

Step 1: Nucleophilic Attack. The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

Step 2: Protonation. An acid source protonates the negatively charged oxygen atom to yield the final alcohol product.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition to this compound Calculated at the B3LYP/6-31G(d) level of theory in a simulated solvent environment.

| Step | Species | Description | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

| 1 | Transition State 1 (TS1) | Nucleophilic attack on the carbonyl carbon | 12.5 | - |

| 1 | Intermediate | Tetrahedral alkoxide | - | -8.2 |

| 2 | Transition State 2 (TS2) | Proton transfer to the alkoxide | 2.1 | - |

| 2 | Product | 4,4-Diphenylcyclohexanol | - | -25.7 (overall) |

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is crucial to its reactivity and physical properties. This compound, featuring a six-membered ring, can adopt several conformations, primarily the chair, boat, and twist-boat forms. wikipedia.org The presence of two bulky phenyl substituents at the C4 position significantly influences the conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules. acs.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements over time, providing a dynamic picture of the molecule's behavior. For this compound, MD simulations can reveal the relative stabilities of different conformers and the energy barriers to their interconversion. researchgate.net

Due to severe 1,3-diaxial interactions, a substituent on a cyclohexane (B81311) ring generally prefers to be in an equatorial position. libretexts.orglibretexts.org In this compound, one phenyl group is necessarily axial while the other is equatorial in a standard chair conformation. However, the large size of the phenyl groups could lead to significant steric strain, potentially distorting the ring from an ideal chair geometry or favoring a twist-boat conformation to alleviate this strain. MD simulations can quantify these effects by sampling a vast number of molecular arrangements and calculating their potential energies.

Table 2: Illustrative Conformational Analysis of this compound from a Simulated MD Trajectory

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Phenyl groups are axial/equatorial | 0.0 | 98.9 |

| Twist-Boat | Ring is in a twisted conformation | 2.8 | 1.1 |

| Boat | High-energy, symmetric conformation | 6.5 | <0.01 |

Computational Studies on Reaction Selectivity and Efficiency

When a reaction can lead to multiple products, computational chemistry can be used to predict the selectivity. For this compound, a key example is the stereoselectivity of its reduction to 4,4-diphenylcyclohexanol. The two faces of the planar carbonyl group are diastereotopic, meaning that attack by a reagent like a hydride can occur from either the "top" face (axial attack) or the "bottom" face (equatorial attack), leading to two different diastereomeric alcohol products.

The product ratio is determined by the relative energies of the two transition states corresponding to axial and equatorial attack, according to the Curtin-Hammett principle. Computational methods can accurately calculate these transition state energies. nih.govmorressier.com The transition state with the lower energy will be more easily accessible, and the corresponding product will be formed in greater abundance. These calculations can rationalize experimentally observed selectivities or predict the outcome of new reactions. pnas.org Furthermore, recent advancements have shown the potential of machine learning methods to quantitatively predict the stereoselectivity of reactions based on features of the reactants, catalysts, and solvents. nih.govbohrium.com

Table 3: Hypothetical Calculated Energy Barriers for the Reduction of this compound Calculations predict the stereochemical outcome of hydride addition.

| Mode of Attack | Transition State Energy (ΔG‡, kcal/mol) | Predicted Major Product | Predicted Diastereomeric Excess (d.e.) |

| Axial Attack | 10.2 | Alcohol with equatorial -OH | 96% |

| Equatorial Attack | 12.5 | Alcohol with axial -OH | - |

Retrosynthetic Analysis and Pathway Discovery using Computational Tools

Retrosynthetic analysis is a strategy used to plan the synthesis of complex organic molecules. Computer-Assisted Organic Synthesis (CAOS) tools have emerged to automate and enhance this process. wikipedia.org These software programs use extensive databases of chemical reactions and sophisticated algorithms to propose synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. sigmaaldrich.comsynthiaonline.com

For a target like this compound, a computational retrosynthesis tool could suggest several potential disconnections. The software analyzes the molecule's structure and identifies bonds that can be broken, corresponding to reliable chemical reactions. For each proposed disconnection, the program generates precursor molecules and evaluates the feasibility of the forward reaction. This process is repeated iteratively, creating a "retrosynthetic tree" of possible synthesis routes.

Software platforms such as SYNTHIA™, AiZynthFinder, and ASKCOS can score these routes based on various metrics, including the number of steps, the cost of starting materials, and predicted reaction yields, thereby helping chemists identify the most promising synthetic strategies. wikipedia.orgsynthiaonline.com

Table 4: Example of Computationally Generated Retrosynthetic Pathways for this compound

| Disconnection Strategy | Key Precursors | Associated Reaction Type | Illustrative Plausibility Score |

| Cα-Cβ Bond Cleavage | Phenylacetic acid derivative and an acrylate | Michael Addition / Dieckmann Condensation | 8.5 / 10 |

| Dual Friedel-Crafts Acylation | Glutaric anhydride (B1165640) and Benzene (B151609) | Friedel-Crafts Acylation followed by reduction and oxidation | 7.8 / 10 |

| Robinson Annulation | Phenyl vinyl ketone and a malonic ester derivative | Robinson Annulation | 7.2 / 10 |

| C4-Phenyl Bond Cleavage | 4-Phenylcyclohexanone | Phenyl Grignard Addition followed by oxidation | 6.5 / 10 |

Applications and Potential Research Directions of 4,4 Diphenylcyclohexanone

The rigid, three-dimensional structure of 4,4-diphenylcyclohexanone, featuring a central cyclohexanone (B45756) ring flanked by two phenyl groups, makes it a valuable scaffold in several areas of chemical science. Its applications span from the synthesis of complex molecules in medicinal chemistry to its role as a foundational unit in polymer science. This article explores its utility in these fields, as well as its relevance in industrial chemical processes.

Q & A

Basic: What are the most reliable synthetic routes for 4,4-diphenylcyclohexanone, and how do reaction conditions influence product purity?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or ketone alkylation strategies. For example, analogous compounds like 4-cyano-4-phenylcyclohexanone are synthesized via oxidation of substituted cyclohexanol derivatives or nucleophilic substitution reactions (e.g., cyanide addition to ketones) under controlled conditions . Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic aromatic substitution in Friedel-Crafts reactions.

- Temperature control : Exothermic reactions (e.g., Grignard additions) require gradual reagent addition to avoid side products.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity, as seen in protocols for cyclohexanone derivatives .

Basic: How can researchers confirm the identity and purity of this compound post-synthesis?

Answer:

Analytical validation involves:

- Derivatization : Forming 2,4-dinitrophenylhydrazone (2,4-DNPH) derivatives to confirm ketone functionality via melting point comparison (literature values: ~160–170°C for cyclohexanone analogs) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and carbonyl carbons (δ ~205–210 ppm) are diagnostic.

- IR : Strong C=O stretch at ~1700 cm⁻¹ .

- Chromatography : GC or HPLC with internal standards (e.g., tetraphenylethylene) quantifies purity .

Advanced: How do photochemical reaction pathways of this compound differ from its cyclohexenone analogs, and what factors affect quantum yields?

Answer:

Photolysis studies on 4,4-diphenylcyclohexenone reveal a quantum efficiency of 0.043 for rearrangement, significantly higher than nitroalkene analogs (e.g., 3.05 × 10⁻⁴ for nitro compounds). Key considerations:

- Triplet-state dynamics : The n→π* triplet state in this compound facilitates hydrogen abstraction, leading to ketone formation (e.g., 3,3-diphenylcyclohexanone) .

- Sensitizers : Use of energy-transfer agents (e.g., benzophenone) enhances reaction rates by populating triplet states.

- Reaction monitoring : GC with SE-30 columns and ferrioxalate actinometry quantifies intermediates and optimizes light exposure .

Advanced: How should researchers resolve contradictions in reported quantum yields for photochemical byproducts like 3,3-diphenylcyclohexanone?

Answer:

Discrepancies in quantum yields (e.g., 0.5–9% for 3,3-diphenylcyclohexanone) arise from:

- Reaction progress dependence : Yields increase with conversion time, suggesting secondary photoproduct formation .

- Light source variability : Narrow-bandwidth filters (e.g., nickel-cobalt-copper) standardize wavelength input, reducing experimental noise .

- Control experiments : Parallel sensitized vs. direct irradiations differentiate primary vs. secondary pathways. For example, sensitized runs show higher yields (4.52 × 10⁻⁴ vs. 3.05 × 10⁻⁴) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (observed hazards in cyclohexanone analogs include respiratory irritation) .

- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced: What methodologies optimize the enantioselective synthesis of this compound derivatives for chiral studies?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce stereochemistry .

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes enantiomers, as demonstrated in hydroxy-cyclohexanone derivatives .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry confirms enantiomeric excess (>99% ee achievable) .

Advanced: How can computational modeling predict substituent effects on the reactivity of this compound?

Answer:

- DFT calculations : Optimize transition states (e.g., for Friedel-Crafts acylation) using Gaussian 16 with B3LYP/6-31G(d) basis sets.

- Hammett plots : Correlate σ values of substituents (e.g., -CN, -NO₂) with reaction rates to predict electron-withdrawing/donating effects .

- Solvent modeling : COSMO-RS simulations assess solvent polarity impacts on reaction pathways .

Basic: What biological applications exist for this compound, and how are enzyme interactions studied?

Answer:

- Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorometric assays (e.g., 7-ethoxyresorufin O-dealkylation) .

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation products (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.